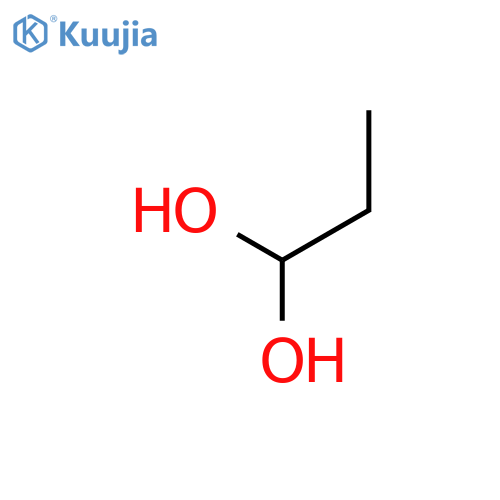Cas no 26264-14-2 (Propanediol)

Propanediol 化学的及び物理的性質
名前と識別子
-
- Propanediol
- Dihydroxypropane
- propylene glycol usp
- (+/-)-Propylene glycol
- Propylene glycol
- propane-1,1-diol
- Propanediol (8CI,9CI)
- 26264-14-2
- DTXCID7037476
- NS00125718
- Coupling Chamomile Relax Premium massagelotion
- AKOS032949540
- n-propandiol
- Coupling Lavender Relax Premium massagelotion
- propane diol
- Propandiol
- DTXSID9074939
-
- インチ: InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3
- InChIKey: ULWHHBHJGPPBCO-UHFFFAOYSA-N
- ほほえんだ: CCC(O)O
計算された属性
- せいみつぶんしりょう: 76.05244
- どういたいしつりょう: 76.05243
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 18.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.3
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 密度みつど: 1.036
- ふってん: 149.2°Cat760mmHg
- フラッシュポイント: 61.9°C
- 屈折率: 1.43
- PSA: 40.46
Propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR002T7T-500g |
Propanediol (8CI,9CI) |
26264-14-2 | 99% | 500g |
$24.00 | 2023-12-15 | |
| A2B Chem LLC | AB30077-500g |
Propanediol (8CI,9CI) |
26264-14-2 | 99.90% | 500g |
$26.00 | 2024-04-20 | |
| A2B Chem LLC | AB30077-6000g |
Propanediol (8CI,9CI) |
26264-14-2 | 99.9% | 6000g |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AB30077-100g |
Propanediol (8CI,9CI) |
26264-14-2 | 95% | 100g |
$15.00 | 2024-04-20 | |
| Aaron | AR002T7T-100g |
Propanediol (8CI,9CI) |
26264-14-2 | 95% | 100g |
$5.00 | 2025-02-13 | |
| 1PlusChem | 1P002SZH-6000g |
Propanediol (8CI,9CI) |
26264-14-2 | 99.9% | 6000g |
$188.00 | 2024-05-08 | |
| 1PlusChem | 1P002SZH-500g |
Propanediol (8CI,9CI) |
26264-14-2 | 99.90% | 500g |
$34.00 | 2024-05-08 |
Propanediol 関連文献
-
Kexin Zheng,Long Jiang,Shitao Yu,Mo Xian,Zhanqian Song,Shiwei Liu,Chao Xu RSC Adv. 2020 10 38085
-
2. Direct conversion of glycerol to n-propanol over a tandem catalytic dehydration–hydrogenation systemThanasak Solos,Napanot Methiritthikul,Chanakran Homla-or,Preedawan Duangchan,Kittisak Choojun,Tawan Sooknoi Catal. Sci. Technol. 2022 12 5053
-
3. Carbon supported Au–Pd core–shell nanoparticles for hydrogen production by alcohol electroreformingH. A. Miller,M. Bellini,F. Vizza,C. Hasen?hrl,R. D. Tilley Catal. Sci. Technol. 2016 6 6870
-
L. D. Ellis,S. Pylypenko,S. R. Ayotte,D. K. Schwartz,J. W. Medlin Catal. Sci. Technol. 2016 6 5721
-
Kezhou Ren,Yong-Peng Wang,Shule Liu Phys. Chem. Chem. Phys. 2021 23 1092
-
Mark A. Harmer,David C. Confer,Christian K. Hoffman,Scott C. Jackson,Ann Y. Liauw,Aaron R. Minter,Edward R. Murphy,Rupert E. Spence,Hari B. Sunkara Green Chem. 2010 12 1410
-
Keiichi Tomishige,Yoshinao Nakagawa,Masazumi Tamura Green Chem. 2017 19 2876
-
Martina Po?ar,Aurélien Perera Phys. Chem. Chem. Phys. 2017 19 14992
-
Junying Tian,Hailong Liu,Ping Li,Zhiwei Huang,Jing Chen New J. Chem. 2020 44 16311
-
Keiichi Tomishige,Yoshinao Nakagawa,Masazumi Tamura Green Chem. 2017 19 2876
Propanediolに関する追加情報
Recent Advances in the Application of Propanediol (26264-14-2) in Chemical Biology and Pharmaceutical Research
Propanediol (CAS: 26264-14-2), a versatile chemical compound, has garnered significant attention in recent years due to its wide-ranging applications in chemical biology and pharmaceutical research. This research briefing aims to provide an overview of the latest advancements in the utilization of Propanediol, focusing on its role as a solvent, stabilizer, and intermediate in drug formulation and delivery systems. The compound's unique physicochemical properties, including its low toxicity and high solubility, make it an attractive candidate for various biomedical applications.
Recent studies have explored the use of Propanediol in enhancing the bioavailability of poorly water-soluble drugs. A 2023 study published in the Journal of Pharmaceutical Sciences demonstrated that Propanediol-based formulations significantly improved the dissolution rate and oral absorption of several hydrophobic active pharmaceutical ingredients (APIs). The study highlighted the compound's ability to form stable micelles, which facilitate drug solubilization and transport across biological membranes. These findings have important implications for the development of next-generation drug delivery systems.
In the field of bioconjugation chemistry, Propanediol has emerged as a valuable linker molecule for connecting therapeutic agents to targeting moieties. Research published in Bioconjugate Chemistry (2024) reported the successful use of Propanediol derivatives in creating stable antibody-drug conjugates (ADCs) with improved pharmacokinetic profiles. The study emphasized the compound's role in maintaining the structural integrity of the conjugate while allowing for controlled drug release at the target site.
The antimicrobial properties of Propanediol have also been investigated in recent preclinical studies. A 2024 paper in Antimicrobial Agents and Chemotherapy demonstrated that Propanediol-based formulations exhibited synergistic effects when combined with conventional antibiotics against multidrug-resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and potentiation of antibiotic penetration, suggesting potential applications in combating antimicrobial resistance.
From a manufacturing perspective, advancements in the green synthesis of Propanediol have been particularly noteworthy. A 2023 study in Green Chemistry described an enzymatic route for producing high-purity Propanediol from renewable feedstocks, offering a more sustainable alternative to traditional petrochemical-based production methods. This development aligns with the pharmaceutical industry's growing emphasis on environmentally friendly manufacturing processes.
Looking forward, researchers are exploring novel applications of Propanediol in gene therapy and vaccine development. Preliminary results from ongoing studies suggest that Propanediol-based cryoprotectants may improve the stability of viral vectors and mRNA vaccines during storage and transportation. These applications could prove particularly valuable in global health initiatives requiring robust cold chain solutions.
In conclusion, the diverse applications of Propanediol (26264-14-2) in chemical biology and pharmaceutical research continue to expand. Its roles in drug formulation, bioconjugation, antimicrobial therapy, and green chemistry highlight its versatility as a valuable tool in modern pharmaceutical development. As research progresses, we anticipate seeing further innovative uses of this compound that may lead to breakthroughs in drug delivery and therapeutic efficacy.
26264-14-2 (Propanediol) 関連製品
- 68298-38-4(1,2-Propanediol,3,3'-[(dibutylstannylene)bis(thio)]bis-)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 136098-07-2(Heparin disaccharide IV-A, sodium salt)
- 1214368-74-7(2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile)
- 2228820-38-8(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)oxypiperidine)
- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)
- 1186202-25-4(6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid)
- 2172234-83-0(2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)
- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)



